![molecular formula C24H26ClN3O4S B2974433 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide CAS No. 361477-38-5](/img/structure/B2974433.png)
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide
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Overview
Description
Compounds with similar structures, such as pyrazolylpyrroles and pyraclostrobin, are often used in the pharmaceutical and agricultural industries . For example, pyraclostrobin is a fungicide used to control major plant pathogens .
Synthesis Analysis
Typically, compounds like these are synthesized from precursors through various chemical reactions . The final derivatives are usually evaluated for their in vitro activities .Molecular Structure Analysis
The molecular structure of these compounds is usually confirmed by spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and are often studied using various techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically determined using various analytical techniques .Scientific Research Applications
Antileishmanial Activity
Compounds with pyrazole structures have been known for their antileishmanial activities. A molecular simulation study of a similar compound showed potent in vitro activity against promastigotes .
Antimalarial Evaluation
Similarly, pyrazole-bearing compounds have shown potent antimalarial activities. Their structures allow for a good fit in active sites of target enzymes or receptors involved in malaria pathogenesis .
Antimicrobial Potential
Imidazole-containing compounds have demonstrated good antimicrobial potential. While not directly related, this suggests that compounds with similar heterocyclic structures could also exhibit antimicrobial properties .
Anticancer Activity
Some pyrazoline derivatives have shown significant anticancer activities by inducing apoptosis and affecting cell proliferation pathways .
Enzyme Inhibition
Certain derivatives have been studied for their ability to inhibit enzymes like acetylcholinesterase (AchE), which could have implications in treating diseases like Alzheimer’s .
Molecular Modelling and Drug Design
The structural features of these compounds make them suitable candidates for molecular modelling studies to design drugs with specific target binding properties .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O4S/c1-4-30-20-11-15(12-21(31-5-2)22(20)32-6-3)24(29)26-23-18-13-33-14-19(18)27-28(23)17-9-7-16(25)8-10-17/h7-12H,4-6,13-14H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXCHHCBAZTFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide |
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